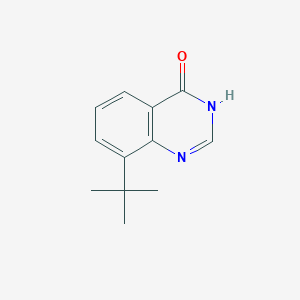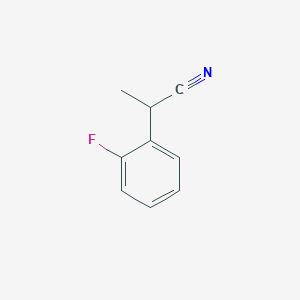
2,3-dichloro-N-(quinolin-8-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-dichloro-N-(quinolin-8-yl)benzene-1-sulfonamide is a chemical compound known for its unique structure and potential applications in various fields. It consists of a quinoline ring substituted with a benzenesulfonamide group and two chlorine atoms at the 2 and 3 positions of the benzene ring. This compound is of interest due to its potential biological activities and its role in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-(quinolin-8-yl)benzene-1-sulfonamide typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with 8-aminoquinoline. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-dichloro-N-(quinolin-8-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The quinoline ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution Reactions: Formation of new derivatives with different functional groups.
Oxidation and Reduction Reactions: Formation of quinoline derivatives with altered oxidation states.
Coupling Reactions: Formation of biaryl compounds with extended conjugation.
Applications De Recherche Scientifique
2,3-dichloro-N-(quinolin-8-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or biological pathways.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,3-dichloro-N-(quinolin-8-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or interfere with cellular pathways by modulating protein-protein interactions. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(quinolin-8-yl)benzenesulfonamide: A related compound with similar structural features but lacking the chlorine substitutions.
2,5-Dimethoxy-N-(quinolin-3-yl)benzenesulfonamide: Another derivative with different substituents on the benzene ring.
Uniqueness
2,3-dichloro-N-(quinolin-8-yl)benzene-1-sulfonamide is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorine atoms can participate in specific interactions with biological targets, potentially enhancing the compound’s efficacy in certain applications.
Propriétés
Formule moléculaire |
C15H10Cl2N2O2S |
|---|---|
Poids moléculaire |
353.2 g/mol |
Nom IUPAC |
2,3-dichloro-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-11-6-2-8-13(14(11)17)22(20,21)19-12-7-1-4-10-5-3-9-18-15(10)12/h1-9,19H |
Clé InChI |
OAFWDMUQHLAILT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)NS(=O)(=O)C3=C(C(=CC=C3)Cl)Cl)N=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














